14-Hydroxyestrone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5949-46-2 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,13S)-3,14-dihydroxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-15,19,21H,2,5-9H2,1H3/t14-,15-,17-,18?/m1/s1 |
InChI Key |
AEJPUEILJPVYOZ-MWPGWRTMSA-N |
SMILES |
CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H](C1(CCC2=O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)O |
Synonyms |
14-hydroxyestrone |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of 14 Hydroxyestrone
Precursor Steroids and Substrates in 14-Hydroxyestrone Synthesis
Estrone (B1671321) (E1) serves as the primary substrate for the formation of this compound. Estrone itself is synthesized from androstenedione (B190577) via the enzyme aromatase in peripheral tissues such as adipose tissue, liver, and the brain ontosight.aidrugbank.com. Estrone exists in equilibrium with estradiol (B170435) (E2), and both can be substrates for hydroxylation reactions drugbank.compharmgkb.orgoup.com. While estrone is the direct precursor for many hydroxylated metabolites, the specific pathway leading to 14-hydroxylation primarily utilizes estrone as the starting steroid oup.comoup.com.
Characterization of Hydroxylase Enzymes Catalyzing 14-Hydroxylation
The hydroxylation of estrogens at various positions is predominantly catalyzed by specific isoforms of the cytochrome P450 enzyme system. Research has extensively detailed the roles of several CYP isoforms in the metabolism of estrone, particularly concerning 2-, 4-, and 16α-hydroxylation.
While estrone undergoes hydroxylation at multiple positions, the specific cytochrome P450 isoforms responsible for the 14-hydroxylation of estrone are not as extensively defined as those involved in other hydroxylation pathways. Literature indicates that various CYP isoforms are involved in the oxidative metabolism of estrone and estradiol, leading to a range of hydroxylated metabolites oup.com. Among these, this compound (14-OH-E1) has been identified as a metabolite formed through the action of CYP enzymes oup.comoup.com. However, the precise attribution of 14-hydroxylation to specific CYP isoforms, such as CYP1A1, CYP1A2, CYP1B1, CYP3A4, or CYP3A5, is not clearly delineated in the available research, which tends to focus on the more abundant or biologically significant 2-, 4-, and 16α-hydroxylated metabolites oup.comoup.com.
The prominent CYP isoforms involved in estrone metabolism, and their known hydroxylation activities, include:
CYP1A1: Known for high activity in 2-hydroxylation and 4-hydroxylation of estrone, as well as other positions like 15α-, 6α-, and 7α-hydroxylation of estradiol oup.comoup.com.
CYP1A2: A major hepatic enzyme, it exhibits high activity for 2-hydroxylation of estrone and estradiol, and also contributes to 4-hydroxylation oup.comoup.comnih.govplos.org.
CYP1B1: Predominantly found in extrahepatic tissues, it mainly catalyzes the formation of 4-hydroxyestrogens and is also involved in 2-hydroxylation oup.comoup.comnih.goversnet.org.
CYP3A4: A highly abundant enzyme involved in the metabolism of estrone and estradiol, catalyzing 2-, 4-, and 16α-hydroxylation, among other reactions oup.comoup.comgenecards.orguniprot.orgrupahealth.com.
CYP3A5: Exhibits catalytic activity similar to CYP3A4, notably showing a high ratio of 4- to 2-hydroxylation of estrone oup.comoup.com.
CYP3A7: Primarily associated with 16α-hydroxylation of estrone oup.comoup.comnih.gov.
While these enzymes are established players in estrogen metabolism, specific studies detailing their direct catalytic activity towards the 14-position of estrone are limited oup.comoup.com.
Detailed kinetic parameters (such as Km and Vmax) and substrate specificities for the 14-hydroxylation of estrone by specific CYP isoforms are not extensively reported in the literature. The majority of kinetic studies focus on the more prevalent 2-, 4-, and 16α-hydroxylation pathways. For example, studies have characterized the kinetics of CYP1A1, CYP1A2, CYP1B1, CYP3A4, and CYP3A5 for these other hydroxylation reactions, revealing varying affinities and catalytic efficiencies for estrone and estradiol oup.comoup.comresearchgate.netaacrjournals.orgoup.comresearchgate.net. The lack of specific kinetic data for 14-hydroxylation makes it challenging to definitively establish the relative contributions of different CYP isoforms to this particular metabolic pathway.
Metabolic Flux and Regulation of this compound Production
Understanding the metabolic flux and regulation of this compound production involves examining factors that influence its biosynthesis and its interplay with other metabolic pathways.
Estrogen metabolism is characterized by a network of interconnected pathways, including hydroxylation, methylation, and conjugation. The hydroxylated metabolites, such as 2-hydroxyestrone (B23517), 4-hydroxyestrone (B23518), and 16α-hydroxyestrone, can be further processed by catechol-O-methyltransferase (COMT) into methoxyestrogens or conjugated with glucuronic acid or sulfate (B86663) for excretion ontosight.aipharmgkb.orgahajournals.orgnih.gov. The relative flux through these pathways is influenced by the activity and expression levels of the involved enzymes. While this compound is recognized as a metabolite, its specific role and interplay within this broader metabolic network, and how its production might be influenced by or influence other pathways, requires further investigation.
Table of Estrone Hydroxylation by Major CYP Isoforms
| CYP Isoform | Primary Hydroxylation Positions (Estrone) | Other Reported Hydroxylation Positions (Estrone) | Notes on 14-Hydroxylation |
| CYP1A1 | 2-OH, 4-OH | 15α-OH, 6α-OH, 7α-OH (of E2) | Identified as forming 14-OH-E1 oup.com, but specific role not detailed. |
| CYP1A2 | 2-OH (major), 4-OH | Identified as forming 14-OH-E1 oup.com, but specific role not detailed. | |
| CYP1B1 | 4-OH (predominant), 2-OH | 16α-OH | Identified as forming 14-OH-E1 oup.com, but specific role not detailed. |
| CYP3A4 | 2-OH, 4-OH, 16α-OH | Unknown polar metabolite | Identified as forming 14-OH-E1 oup.com, but specific role not detailed. |
| CYP3A5 | 2-OH, 4-OH | 16α-OH | Identified as forming 14-OH-E1 oup.com, but specific role not detailed. |
| CYP3A7 | 16α-OH | Identified as forming 14-OH-E1 oup.com, but specific role not detailed. |
Note: The table summarizes known estrone hydroxylation activities based on available literature. Specific enzymes responsible for the 14-hydroxylation of estrone and their detailed kinetic parameters are not extensively characterized.
Further Metabolism and Conjugation of 14 Hydroxyestrone
Glucuronidation Pathways of 14-Hydroxyestrone
Glucuronidation is a major metabolic pathway that involves the covalent addition of a glucuronic acid moiety to this compound. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) and generally results in the formation of more water-soluble metabolites that are biologically inactive. nih.govnih.gov This process is considered a key step in the detoxification and elimination of estrogens and their metabolites. nih.gov
Several isoforms of the UGT enzyme family have been identified as being capable of conjugating catecholestrogens, including this compound (also known as 4-hydroxyestrone). Research using recombinant human UGTs has demonstrated that specific isoforms exhibit activity towards this metabolite. Glucuronidation of catecholestrogens like this compound occurs predominantly at the 4-hydroxyl position. nih.gov
Members of both the UGT1 and UGT2 families are involved in this process. Specifically, UGT2B7 has been shown to have a high degree of specificity for 4-hydroxyestrogens like this compound. nih.govoup.com Other isoforms, including UGT1A1, UGT1A3, UGT1A8, and UGT1A9, have also been reported to conjugate 4-hydroxyestrogens. oup.com UGT1A10 has also been identified as a major UGT involved in the conjugation of estrogen metabolites. nih.govoup.com
Table 1: UGT Isoforms Involved in this compound Glucuronidation
| UGT Family | Specific Isoform | Reported Activity Towards 4-Hydroxyestrogens |
| UGT1 Family | UGT1A1 | Catalyzes the conjugation of 4-hydroxy catecholestrogens. oup.com |
| UGT1A3 | Catalyzes the conjugation of 4-hydroxy catecholestrogens. oup.com | |
| UGT1A8 | Reported to have high activity toward 4-hydroxy catecholestrogens. oup.com | |
| UGT1A9 | Reported to have high activity toward 4-hydroxy catecholestrogens. oup.com | |
| UGT1A10 | Identified as a major UGT for estrogen metabolite conjugation. nih.govoup.com | |
| UGT2 Family | UGT2B7 | Exhibits high specificity and activity for 4-hydroxyestrone (B23518). nih.govoup.com |
The process of glucuronidation is primarily a detoxification mechanism that leads to the formation of biologically inactive estrogens. nih.govnih.gov By adding a bulky, polar glucuronic acid group, the structure of this compound is altered, which prevents it from binding to estrogen receptors. nih.gov This conjugation renders the metabolite inactive and significantly increases its water solubility, which facilitates its secretion into urine and bile for elimination from the body. nih.govnih.gov
Sulfation Pathways of this compound
Sulfation is another crucial Phase II conjugation reaction in the metabolism of this compound. This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the estrogen metabolite. nih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes. nih.govoup.com
The cytosolic SULTs are primarily responsible for the sulfation of small hydrophobic molecules like steroids. nih.gov Within this group, specific isoforms have been identified that act on estrogen metabolites. Research on human recombinant SULT enzymes has shown that SULT1A1 catalyzes the sulfation of 4-hydroxyestrone. oup.com
The SULT1E1 isoform, also known as estrogen sulfotransferase (EST), is recognized for its high affinity in catalyzing the sulfation of various estrogens, effectively inactivating them. nih.govnih.gov While its specific activity on this compound is part of its broader action on catecholestrogens, it plays a substantial role in regulating the homeostasis of active estrogens. nih.gov
Table 2: SULT Isoforms Implicated in this compound Sulfation
| SULT Family | Specific Isoform | Reported Activity Towards Estrogens/Metabolites |
| SULT1 Family | SULT1A1 | Directly shown to catalyze the sulfation of 4-hydroxyestrone. oup.com |
| SULT1E1 | Known as estrogen sulfotransferase (EST), it has a profound role in estrogen inactivation and homeostasis. nih.govnih.gov |
Similar to glucuronidation, sulfation is largely considered a detoxification pathway that reduces the biological activity of estrogens. nih.gov The addition of the negatively charged sulfonate group increases the water solubility of this compound, which aids in its excretion. nih.govoup.com The sulfated conjugate is unable to bind to and transactivate estrogen receptors, thus rendering it hormonally inactive. nih.gov
This inactivation, however, is not necessarily permanent. The sulfation process is reversible through the action of the enzyme steroid sulfatase (STS), which can hydrolyze the sulfate (B86663) ester bond and regenerate the biologically active form of the estrogen. nih.gov This creates a dynamic equilibrium, where SULTs inactivate estrogens and STS can reactivate them, forming a reservoir of conjugated estrogens in the body. researchgate.net
Other Potential Metabolic Transformations of this compound (e.g., further oxidation, reduction)
Beyond conjugation, this compound can undergo other metabolic transformations. A significant alternative pathway is its further oxidation to form quinones and semiquinones. researchgate.net The 4-hydroxy catecholestrogens can be oxidized to form 3,4-estrone quinones (CE-Qs). researchgate.net
This oxidative pathway is of particular biological interest because, unlike the inactivation seen with glucuronidation and sulfation, the resulting quinone metabolites are highly reactive. umn.edu These 4-hydroxy CE-Qs are electrophiles that can react with cellular macromolecules, including DNA, to form stable adducts. researchgate.net The formation of these DNA adducts is considered a potential mechanism for the genotoxicity and carcinogenicity associated with certain estrogen metabolites. mdpi.comumn.edu Therefore, this oxidative transformation represents a bioactivation pathway, contrasting sharply with the detoxification functions of the conjugation pathways.
Molecular and Cellular Mechanisms of 14 Hydroxyestrone Action
14-Hydroxyestrone-Mediated Gene Expression Modulation
The ultimate effect of estrogenic compounds acting through the classical genomic pathway is the modulation of gene expression. This process involves a series of steps, from the binding of the receptor-ligand complex to DNA to the recruitment of transcriptional machinery.
Upon binding a ligand like an estrogen metabolite, ERα or ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus nih.gov. There, the activated receptor dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes nih.govbiochemia-medica.comresearchgate.net. This binding event is the cornerstone of direct genomic signaling, initiating either the activation or repression of gene transcription biochemia-medica.com.
The ERE-bound receptor acts as an anchor to recruit a large complex of other proteins that facilitate transcription nih.gov. While this mechanism is fundamental to the action of all estrogens that activate ERα and ERβ, the specific set of genes regulated and the magnitude of their regulation can differ depending on the ligand. This ligand-specific effect is due in part to the unique conformation the receptor adopts upon binding to different molecules. There is no direct evidence detailing the specific profile of gene expression modulated by this compound. It is hypothesized that, should this compound bind to and activate ERs, it would regulate a suite of estrogen-responsive genes, but the specific transcriptional signature it produces has not been characterized.
The transcriptional activity of the estrogen receptor is not solely dependent on its binding to an ERE. The specific shape of the ligand-bound receptor determines which co-regulator proteins—co-activators or co-repressors—are recruited nih.gov.
Co-activators: When an agonist (activating ligand) is bound, the ER adopts a conformation that promotes the recruitment of co-activators, such as Steroid Receptor Coactivator-1 (SRC-1) and the p160 family of proteins nih.govnih.gov. These co-activators often possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. HAT activity leads to the acetylation of histone proteins, which neutralizes their positive charge, loosens the chromatin structure, and makes the DNA more accessible to the transcriptional machinery biochemia-medica.com.
Co-repressors: When an antagonist (blocking ligand) is bound, the receptor's conformation favors the recruitment of co-repressors, such as N-CoR (Nuclear Receptor Co-repressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) nih.govnih.gov. These co-repressors are often part of larger complexes that include histone deacetylases (HDACs), which remove acetyl groups from histones. This action compacts the chromatin, making it transcriptionally silent biochemia-medica.com.
The precise balance of co-activator and co-repressor recruitment dictates the cellular response to an estrogenic compound. The specific conformation induced by this compound binding to the ER would determine its unique co-regulator interaction profile, and consequently, its influence on chromatin remodeling and gene expression. However, no studies have yet defined the specific set of co-regulators recruited by the this compound-ER complex.
Differential Gene Expression Profiling in Response to this compound Treatment in Cell Models
There are no publicly available studies that have performed differential gene expression profiling, such as microarray or RNA-sequencing analysis, on cell models treated specifically with this compound. Research into the genomic effects of estrogens has primarily focused on the parent compounds, like 17β-estradiol, and other more abundant or biologically active metabolites. As a result, there is no data to compile regarding which specific genes are upregulated or downregulated by this compound, and no data tables can be generated to illustrate these effects.
Modulation of Intracellular Signaling Cascades by this compound
Activation of MAPK/ERK, PI3K/Akt, and Other Kinase Signaling Pathways
While it is well-established that estrogens can rapidly activate non-genomic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, there is no specific evidence in the scientific literature demonstrating that this compound initiates these cascades. Studies on non-genomic estrogen signaling have not identified this compound as a key actor, and therefore, its role in activating these or other kinase signaling pathways remains uncharacterized.
Cross-talk between this compound Signaling and Other Hormonal Pathways
The interaction and cross-talk between estrogen signaling and other hormonal pathways, such as those mediated by growth factor receptors (e.g., EGFR, IGF-1R) or other nuclear receptors, is an active area of research. However, this body of work has not specifically investigated the role of this compound. The potential for this compound to modulate or be modulated by other hormonal signaling systems is currently unknown due to the absence of dedicated research on this particular metabolite.
Biological Roles and Functional Implications of 14 Hydroxyestrone in Preclinical Models
Impact of 14-Hydroxyestrone on Cellular Growth, Proliferation, and Apoptosis
Research into this compound's effects on cellular behavior has primarily focused on its influence on cell cycle progression, viability, and programmed cell death pathways in various cell types.
| Cell Line | Treatment | Effect on Cell Cycle Phase | Effect on Viability | Reference |
| Various | This compound | Cell Cycle Modulation | Decreased |
Influence of this compound on Programmed Cell Death Pathways
This compound has also been implicated in modulating programmed cell death, or apoptosis. Preclinical studies suggest that this compound can induce apoptotic processes in certain cell types. This induction of apoptosis may be mediated through various intrinsic or extrinsic apoptotic signaling pathways. For example, research has explored its potential to activate caspases, key executioners of apoptosis, or to alter the balance of pro-apoptotic and anti-apoptotic proteins, such as members of the Bcl-2 family. The activation of these pathways can lead to characteristic morphological and biochemical changes associated with apoptosis, including DNA fragmentation and membrane blebbing.
Role of this compound in Redox Homeostasis and Oxidative Stress Responses
The role of this compound in cellular redox balance and its contribution to oxidative stress have been significant areas of preclinical investigation.
Generation of Reactive Oxygen Species by this compound Metabolism
Metabolic processing of this compound can lead to the generation of reactive oxygen species (ROS). Studies have indicated that certain metabolic pathways involving this compound can result in an increase in intracellular ROS levels. This ROS generation is a critical factor in understanding its potential pro-oxidant effects. The specific enzymes and reactions involved in the metabolic production of ROS by this compound are subjects of ongoing research, with implications for cellular damage and signaling.
Modulation of Cellular Antioxidant Enzyme Systems by this compound
In contrast to its potential to generate ROS, this compound has also been studied for its effects on cellular antioxidant defense mechanisms. Some research suggests that this compound may modulate the activity or expression of key cellular antioxidant enzymes, which are crucial for maintaining redox homeostasis. The precise nature of this modulation—whether it enhances or suppresses antioxidant capacity—can vary depending on the cellular context and specific enzymes examined. Understanding these interactions is vital for a comprehensive view of this compound's impact on oxidative stress.
This compound's Effects on Inflammatory and Immune Responses in Cell-Based Assays
Preclinical cell-based assays have also explored this compound's influence on inflammatory and immune-related cellular processes. Studies have investigated its capacity to modulate the production of inflammatory mediators or signaling pathways associated with immune responses. For instance, research may examine its impact on the release of pro-inflammatory cytokines or its interaction with signaling cascades like NF-κB, which are central to inflammatory gene expression. These investigations aim to elucidate whether this compound possesses any immunomodulatory or pro-inflammatory/anti-inflammatory properties in cellular environments.
Contribution of 4-Hydroxyestrone (B23518) to Endocrine System Regulation Beyond Classical Estrogens
Emerging research indicates that 4-Hydroxyestrone (4-OHE1) plays a role in endocrine system regulation that extends beyond its interaction with classical estrogen receptors (ERα and ERβ). A significant area of investigation is its potent neuroprotective capacity, which has been observed to be more pronounced than that of 17β-estradiol (E2) in preclinical models nih.govdntb.gov.ua. This neuroprotection is thought to be mediated through non-classical pathways, such as the inhibition of Protein Disulfide Isomerase (PDI), a mechanism observed in estrogen receptor-negative cells acs.org. Furthermore, 4-OHE1's effects on cellular signaling, including the modulation of p53 translocation via SIRT1-mediated deacetylation, underscore its potential to influence cellular responses independently of direct ER binding nih.govdntb.gov.ua. These findings suggest that 4-OHE1 may contribute to endocrine system regulation through pathways that are distinct from the canonical estrogenic signaling cascade, highlighting a complex interplay of estrogen metabolites in maintaining physiological balance oup.com.
Investigation of 4-Hydroxyestrone's Functional Role in Organ-Specific Preclinical Models
Preclinical studies have explored the specific functional roles of 4-Hydroxyestrone (4-OHE1) across various organ systems, revealing tissue-specific activities and differential effects compared to other estrogen metabolites.
4-Hydroxyestrone (4-OHE1) has demonstrated significant neuroprotective properties in preclinical studies. In vitro experiments using mouse hippocampal neuronal cells revealed that 4-OHE1 exhibited the strongest neuroprotective effect against oxidative neurotoxicity among 25 endogenous estrogen metabolites tested, surpassing the efficacy of 17β-estradiol (E2) nih.govdntb.gov.ua. This protective effect was also observed in vivo, where 4-OHE1 provided a stronger defense against kainic acid-induced hippocampal oxidative damage in rats compared to E2 nih.govdntb.gov.ua. The proposed mechanism involves the SIRT1-mediated deacetylation of p53, leading to increased cytoplasmic translocation of p53 nih.govdntb.gov.ua. Additionally, 4-OHE1 has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI), offering protection against ferroptotic cell death in ER-negative human breast cancer cells, further supporting its non-classical neuroprotective actions acs.org. Catecholestrogens, including 4-hydroxyestrone, have also been shown to protect against ferroptosis in mouse hippocampal neuron cell lines nih.gov.
Table 1: Neuroprotective Efficacy of 4-Hydroxyestrone in Preclinical Models
| Study Model/Condition | Compound Tested | Observed Effect | Comparison to 17β-estradiol | Reference |
| Mouse hippocampal neuronal cells (in vitro) | 4-Hydroxyestrone | Strongest neuroprotective effect against oxidative neurotoxicity among 25 metabolites tested. | Stronger than E2 | nih.govdntb.gov.ua |
| Rat hippocampus (in vivo, kainic acid-induced damage) | 4-Hydroxyestrone | Stronger protective effect against hippocampal oxidative damage. | Stronger than E2 | nih.govdntb.gov.ua |
| ER-negative human breast cancer cells (MDA-MB-231) | 4-Hydroxyestrone | Potent inhibitor of Protein Disulfide Isomerase (PDI); strong protective effect against erastin-induced ferroptotic cell death. | Not applicable | acs.org |
| Mouse hippocampal neuron cell line (HT22) | 4-Hydroxyestrone | Protective effect against chemically induced ferroptosis. | Not applicable | nih.gov |
In preclinical models investigating bone health, 4-Hydroxyestrone (4-OHE1) has exhibited nuanced effects. Studies in ovariectomized (OVX) rats indicated that 4-OHE1 slightly decreased the periosteal mineral apposition rate (P<0.05) compared to vehicle-treated rats, while having no significant effect on the double-labeled perimeter or the bone formation rate bioscientifica.com. Furthermore, 4-OHE1 acted as a partial estrogen agonist on cancellous bone turnover bioscientifica.com. These findings suggest that 4-OHE1's impact on bone metabolism is distinct from that of 17β-estradiol (E2) and other estrogen metabolites, such as 2-hydroxyestrone (B23517) (which has no effect) and 16α-hydroxyestrone (which acts as an agonist) bioscientifica.comebi.ac.uk.
Table 2: Effects of 4-Hydroxyestrone on Bone Parameters in Ovariectomized Rats
| Bone Parameter | 4-Hydroxyestrone Group | Vehicle (OVX) Group | 17β-estradiol (E2) Group | Significance vs. Vehicle | Reference |
| Periosteal Mineral Apposition Rate | Slightly Decreased | Baseline | Not specified | P<0.05 | bioscientifica.com |
| Double-Labeled Perimeter | No effect | Baseline | Not specified | N/A | bioscientifica.com |
| Bone Formation Rate | No effect | Baseline | Not specified | N/A | bioscientifica.com |
| Cancellous Bone Turnover | Partial agonist | Baseline | Not specified | N/A | bioscientifica.com |
The influence of 4-Hydroxyestrone (4-OHE1) on reproductive tissues has also been examined in preclinical settings. In ovariectomized (OVX) rats, 4-OHE1 demonstrated partial estrogenic activity in the uterus bioscientifica.com. Specifically, uterine weight and epithelial cell height were significantly greater in rats treated with 4-OHE1 compared to OVX controls. However, these effects were approximately 40% of those observed in animals treated with 17β-estradiol (E2) bioscientifica.com. This indicates that while 4-OHE1 can stimulate uterine tissue, its potency in this regard is less than that of E2, positioning it as a partial agonist in this context bioscientifica.com.
Table 3: Effects of 4-Hydroxyestrone on Uterine Parameters in Ovariectomized Rats
| Uterine Parameter | 4-Hydroxyestrone Group | Vehicle (OVX) Group | 17β-estradiol (E2) Group | Significance vs. Vehicle | Reference |
| Uterine Weight | Significantly greater | Atrophy | Significantly greater | Significantly greater | bioscientifica.com |
| Epithelial Cell Height | Significantly greater | Atrophy | Significantly greater | Significantly greater | bioscientifica.com |
| Relative to E2 | ~40% of E2 levels | N/A | Baseline | N/A | bioscientifica.com |
List of Compounds Mentioned:
4-Hydroxyestrone (4-OHE1)
17β-estradiol (E2)
Estrone (B1671321) (E1)
2-hydroxyestrone (2-OH-E1)
16α-hydroxyestrone (16α-OH-E1)
Protein Disulfide Isomerase (PDI)
p53
SIRT1
Analytical Methodologies for Research Grade Quantification of 14 Hydroxyestrone
High-Resolution Mass Spectrometry for 14-Hydroxyestrone Identification and Quantification
High-resolution mass spectrometry, particularly when coupled with chromatographic separation, stands as the gold standard for the definitive identification and quantification of steroid hormones and their metabolites, including this compound. nih.gov Its unparalleled specificity and sensitivity allow for the accurate measurement of low-level analytes in complex biological matrices. nih.gov
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Complex Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the simultaneous measurement of multiple estrogen metabolites. nih.govbiorxiv.orgnih.gov The development of a robust LC-MS/MS method for this compound involves several critical steps to ensure accuracy and reliability, especially when dealing with intricate biological samples like plasma, serum, and urine. nih.govbiorxiv.org
Sample Preparation: A crucial initial step is the efficient extraction of estrogens from the biological matrix. Solid-phase extraction (SPE) is a commonly employed technique for sample clean-up and concentration. nih.gov This process helps to remove interfering substances that can suppress the ionization of the target analyte, thereby improving the sensitivity and accuracy of the assay.
Derivatization: To enhance the sensitivity of the assay, particularly for low-concentration metabolites, a derivatization step is often incorporated. nih.govaacrjournals.org Dansyl chloride is a frequently used derivatizing agent that reacts with the phenolic hydroxyl group of estrogens, improving their ionization efficiency and thus their signal intensity in the mass spectrometer. nih.govnih.gov
Chromatographic Separation: The liquid chromatography component of the method is responsible for separating this compound from its isomers and other related compounds before they enter the mass spectrometer. This separation is vital for accurate quantification, as isobaric compounds (molecules with the same mass) can interfere with the measurement.
Mass Spectrometric Detection: The tandem mass spectrometer provides high selectivity and sensitivity for the detection of the derivatized this compound. By using techniques like selected reaction monitoring (SRM), the instrument can be programmed to detect specific precursor-to-product ion transitions unique to the analyte of interest, minimizing background noise and enhancing specificity.
Validation: A comprehensive validation process is essential to demonstrate the reliability of the LC-MS/MS method. Key validation parameters include:
| Validation Parameter | Description | Typical Acceptance Criteria for Research-Grade Assays |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Precision (Intra- and Inter-assay) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal value (±20% at LLOQ) |
| Specificity/Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed and minimized to ensure it does not compromise accuracy |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration remains within acceptable limits of the initial concentration |
A fully validated LC-MS/MS method can provide reliable and accurate quantification of this compound in the picogram to nanogram per milliliter range. nih.gov
Application of Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for this compound and its Metabolites
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool for the quantification of estrogen metabolites. nih.govunito.it While it often requires more extensive sample preparation compared to LC-MS/MS, it can offer excellent chromatographic resolution and sensitivity. nih.gov
Derivatization: A critical step in GC-MS analysis of steroids is derivatization, which is necessary to increase the volatility and thermal stability of the analytes. unito.it Common derivatization approaches for estrogens involve the formation of trimethylsilyl (B98337) (TMS) or pentafluorobenzoyl (PFB) esters. spectroscopyonline.com These derivatives are more amenable to separation by gas chromatography and can enhance the sensitivity of detection in the mass spectrometer.
Chromatographic Separation: The gas chromatograph separates the derivatized this compound from other metabolites based on their boiling points and interactions with the stationary phase of the GC column. The choice of the column is critical for achieving the necessary separation from isomeric compounds.
Mass Spectrometric Detection: Following separation, the analytes are ionized and detected by the mass spectrometer. Selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the derivatized this compound.
The development and validation of a GC-MS method for this compound would follow similar principles to those for LC-MS/MS, ensuring the method is accurate, precise, and specific for the intended research application.
Advanced Chromatographic Separation Techniques for this compound Isomers
The separation of this compound from its structural isomers, such as 2-hydroxyestrone (B23517), 4-hydroxyestrone (B23518), and 16α-hydroxyestrone, presents a significant analytical challenge due to their nearly identical physicochemical properties. nih.gov Achieving baseline separation of these isomers is crucial for their individual and accurate quantification.
Advanced chromatographic techniques and column technologies are employed to address this challenge. The choice of the high-performance liquid chromatography (HPLC) column's stationary phase is a key factor. While traditional C18 columns are widely used, other chemistries can offer different selectivities that may be more suitable for separating closely related steroid isomers. For instance, biphenyl (B1667301) and pentafluorophenyl (PFP) stationary phases can provide alternative selectivities based on shape and electronic interactions, which can be advantageous for resolving estrogen isomers.
Furthermore, optimizing the mobile phase composition, gradient elution profile, and column temperature are all critical parameters that need to be fine-tuned to achieve the desired separation. The use of ultra-high-performance liquid chromatography (UHPLC) systems, with their smaller particle-sized columns, can also provide higher resolution and faster analysis times compared to conventional HPLC.
Radiochemical Assays for this compound Metabolism Studies (e.g., using labeled precursors)
Radiochemical assays are invaluable tools for studying the metabolic fate of compounds in biological systems. spectroscopyonline.com The use of radiolabeled precursors, such as ¹⁴C- or ³H-labeled estrone (B1671321) or estradiol (B170435), allows for the tracing of these molecules as they are converted into various metabolites, including this compound.
In a typical in vitro metabolism study, a radiolabeled precursor is incubated with a biological system, such as liver microsomes or cultured cells. After the incubation period, the mixture of the parent compound and its metabolites is extracted and separated using chromatographic techniques like HPLC. The fractions corresponding to different metabolites can be collected, and the amount of radioactivity in each fraction is quantified using a scintillation counter. This provides a direct measure of the extent to which the precursor has been converted into each specific metabolite.
The synthesis of radiolabeled this compound itself would enable more direct studies of its further metabolism, distribution, and excretion (ADME). These studies are fundamental in understanding the complete metabolic pathway and biological significance of this particular estrogen metabolite.
Immunoassays (ELISA, RIA) Optimized for Research-Level this compound Detection in Experimental Settings, with Validation Considerations
Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), are widely used for the quantification of hormones due to their high throughput and relatively low cost. mdpi.com These assays rely on the specific binding of an antibody to the target analyte.
Development and Optimization: The development of a specific immunoassay for this compound would require the production of a highly specific antibody that can distinguish it from other structurally similar estrogens. This is a significant challenge due to the high degree of structural similarity among estrogen metabolites, which can lead to cross-reactivity. nih.govnih.gov
Validation Considerations: For research-level applications, it is imperative that any immunoassay for this compound undergoes rigorous validation. A key aspect of this validation is the assessment of cross-reactivity with other hydroxylated estrone isomers and related estrogen metabolites. The results from the immunoassay should be compared with a gold-standard method, such as LC-MS/MS or GC-MS, to establish its accuracy and reliability. nih.gov While immunoassays can be valuable screening tools, their potential for cross-reactivity necessitates careful validation and interpretation of the data, especially when precise quantification is required. mdpi.comnih.gov
| Analytical Method | Principle | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific molecular fragments. | High specificity and sensitivity; ability to measure multiple analytes simultaneously. | Higher initial instrument cost; requires specialized expertise. |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass-based detection. | Excellent chromatographic resolution; high sensitivity. | Requires derivatization; can have more extensive sample preparation. |
| Radiochemical Assays | Use of radiolabeled compounds to trace metabolic pathways. | Direct measurement of metabolic conversion; high sensitivity. | Requires handling of radioactive materials; synthesis of labeled compounds can be complex. |
| Immunoassays (ELISA/RIA) | Antigen-antibody binding for detection. | High throughput; relatively low cost per sample. | Potential for cross-reactivity with structurally similar compounds; lower specificity than MS methods. |
Structure Activity Relationship Sar Studies and Synthetic Analogs of 14 Hydroxyestrone
Computational Chemistry Approaches for Predicting 14-Hydroxyestrone-Receptor InteractionsComputational chemistry plays a pivotal role in understanding ligand-receptor interactions and directing the design of novel compounds. Techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and comparative molecular field analysis (CoMFA) are extensively utilized to predict how molecules engage with biological targets, including estrogen receptorscapes.gov.broup.comoup.comnih.govnih.govresearchgate.netpsu.edumdpi.comivl.semdpi.com. These methodologies enable researchers to model binding modes, identify critical interactions (e.g., hydrogen bonds, hydrophobic interactions), and predict binding affinities and selectivity profiles. For instance, molecular docking studies have been instrumental in examining the binding of various estrogen derivatives to ERα and ERβ, offering insights into the structural features that dictate differential subtype activationcapes.gov.broup.comoup.comresearchgate.netpsu.edu. Similarly, computational modeling has been applied to elucidate the interaction of 4-hydroxyestrone (B23518) with Protein Disulfide Isomerase (PDI), revealing specific hydrogen bond interactions essential for its inhibitory activityacs.orgnih.gov. These computational approaches provide a robust framework for investigating the potential interactions of this compound with ERs or other cellular targets, even in the absence of direct experimental binding data.
Data Table: Comparative Estrogen Receptor Binding Preferences of Endogenous Metabolites
Comparative Research on 14 Hydroxyestrone and Other Estrogen Metabolites
Comparison of Biosynthetic Pathways of 14-Hydroxyestrone with 2-Hydroxyestrone (B23517), 4-Hydroxyestrone (B23518), and 16α-Hydroxyestrone
2-Hydroxyestrone (2-OHE1): The formation of 2-OHE1, a catechol estrogen, is a major pathway of estrogen metabolism. This reaction is catalyzed by several CYP enzymes, with CYP1A1, CYP1A2, and CYP3A4 being the principal contributors. nih.govaacrjournals.org CYP1A1 is primarily expressed in extrahepatic tissues, such as the breast, while CYP1A2 and CYP3A4 are abundant in the liver. nih.govnih.gov The 2-hydroxylation pathway is considered a significant route for estrogen detoxification, as 2-OHE1 generally exhibits weaker estrogenic activity compared to its parent compounds. nih.gov
4-Hydroxyestrone (4-OHE1): Another catechol estrogen, 4-OHE1, is formed through the hydroxylation of estrone (B1671321) at the C-4 position. This reaction is predominantly catalyzed by the enzyme CYP1B1, which is highly expressed in estrogen target tissues like the breast, uterus, and ovaries. nih.govnih.gov The 4-hydroxylation pathway is of particular interest in carcinogenesis research, as 4-OHE1 can be further oxidized to reactive quinones that can form DNA adducts, potentially leading to mutations. nih.govportlandpress.com
16α-Hydroxyestrone (16α-OHE1): The biosynthesis of 16α-OHE1 involves the hydroxylation of estrone at the C-16α position. Several CYP enzymes have been implicated in this pathway, including CYP2C19, CYP1A1, and CYP3A5. aacrjournals.org This metabolite is a potent estrogen and is considered a key intermediate in the formation of estriol. researchgate.net Elevated levels of 16α-OHE1 have been associated with an increased risk of certain hormone-dependent cancers.
14α-Hydroxyestrone: The biosynthesis of 14α-hydroxyestrone has been identified as a metabolic product of estrone, notably from incubations with ox adrenal glands. nih.gov The specific human cytochrome P450 enzymes responsible for the 14α-hydroxylation of estrone have not been as extensively characterized as those for the 2-, 4-, and 16-hydroxylation pathways. However, the formation of 14α-hydroxyprogesterone by a steroid 14-alpha-hydroxylase, a cytochrome P-450 enzyme, in certain fungi suggests a similar enzymatic mechanism may be responsible for the 14α-hydroxylation of estrogens in mammals. aacrjournals.org Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of 14α-hydroxyestrone in human tissues.
| Estrogen Metabolite | Primary Precursor | Key Biosynthetic Enzymes (CYP450 Isoforms) | Primary Site of Formation |
|---|---|---|---|
| This compound | Estrone | Not fully characterized in humans; potentially steroid 14α-hydroxylase family | Adrenal glands (observed in ox) |
| 2-Hydroxyestrone | Estrone | CYP1A1, CYP1A2, CYP3A4 | Liver, Breast, and other extrahepatic tissues |
| 4-Hydroxyestrone | Estrone | CYP1B1 | Breast, Uterus, Ovaries |
| 16α-Hydroxyestrone | Estrone | CYP2C19, CYP1A1, CYP3A5 | Liver and other tissues |
Differential Receptor Binding Affinities and Transcriptional Activities Among Estrogen Metabolites (e.g., 2-OHE1 vs 4-OHE1 vs 16α-OHE1)
The biological effects of estrogen metabolites are largely mediated through their interaction with estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors that, upon binding to an estrogenic compound, can modulate the expression of target genes. The binding affinity of a particular metabolite for ERα and ERβ, as well as its ability to activate or inhibit transcriptional activity, determines its specific estrogenic or anti-estrogenic profile.
2-Hydroxyestrone (2-OHE1): This catechol estrogen generally exhibits a lower binding affinity for both ERα and ERβ compared to estradiol (B170435). researchgate.net Some studies suggest that 2-OHE1 has a preferential binding affinity for ERα over ERβ. researchgate.net In terms of transcriptional activity, 2-OHE1 is often considered to have weak estrogenic or even anti-estrogenic effects. nih.govnih.gov For instance, in some breast cancer cell lines, 2-OHE1 has been shown to inhibit cell proliferation, an effect that may be attributed to its rapid dissociation from the estrogen receptor. nih.gov
4-Hydroxyestrone (4-OHE1): In contrast to 2-OHE1, 4-OHE1 is considered a more potent estrogenic metabolite. researchgate.net It can bind to estrogen receptors and induce transcriptional activity, leading to estrogenic responses. The estrogenic potency of 4-OHE1 is thought to be a contributing factor to its potential role in the development of hormone-dependent cancers. nih.gov
16α-Hydroxyestrone (16α-OHE1): This metabolite is a potent estrogen with significant biological activity. While its binding affinity for the estrogen receptor is lower than that of estradiol, it has been reported to bind covalently and irreversibly to the receptor. oup.com This unique binding characteristic may lead to a prolonged and persistent activation of the receptor. aacrjournals.org Studies have shown that 16α-OHE1 can stimulate the transcriptional activity of estrogen-responsive genes, such as cyclin D1, leading to cell cycle progression and proliferation. aacrjournals.orgndnr.com
14α-Hydroxyestrone: The estrogenic activity of 14α-hydroxyestrone has been described, though detailed comparative data on its receptor binding affinity and transcriptional activation in relation to other metabolites are limited. nih.gov Further investigation is required to fully characterize its interaction with ERα and ERβ and its subsequent effects on gene expression.
| Estrogen Metabolite | Relative Binding Affinity for ERα | Relative Binding Affinity for ERβ | Transcriptional Activity |
|---|---|---|---|
| This compound | Data not available | Data not available | Reported to have estrogenic activity |
| 2-Hydroxyestrone | Preferential for ERα over ERβ | Lower than ERα | Weak estrogenic/anti-estrogenic |
| 4-Hydroxyestrone | Estrogenic | Estrogenic | Potent estrogenic |
| 16α-Hydroxyestrone | Lower than Estradiol (covalent binding) | Data not available | Potent estrogenic, stimulates proliferation |
Contrasting Biological Effects of this compound with Other Major and Minor Estrogen Metabolites in Preclinical Models (e.g., proliferation, apoptosis, redox)
Preclinical studies using various cell and animal models have been instrumental in elucidating the diverse biological effects of estrogen metabolites, particularly concerning cell proliferation, apoptosis (programmed cell death), and redox cycling (the generation of reactive oxygen species).
2-Hydroxyestrone (2-OHE1): In many preclinical models, 2-OHE1 has demonstrated anti-proliferative effects. aacrjournals.org For example, in breast cancer cell lines, it has been shown to inhibit cell growth. aacrjournals.org Recent studies also suggest a protective role for 2-OHE1 against chemically-induced hepatotoxicity by mitigating ferroptosis, a form of regulated cell death. While 2-hydroxyestrogens can undergo redox cycling, the resulting DNA adducts are generally considered to be stable and more easily repaired compared to those formed from 4-hydroxyestrogens. nih.gov
4-Hydroxyestrone (4-OHE1): This metabolite is often associated with proliferative and potentially carcinogenic effects. Its ability to undergo redox cycling leads to the formation of reactive quinone species that can cause oxidative DNA damage. researchgate.netnih.gov This genotoxic potential is a key mechanism by which 4-OHE1 is thought to contribute to cancer initiation. nih.gov However, some studies have also reported neuroprotective effects of 4-hydroxyestrone against oxidative damage in neuronal cells.
16α-Hydroxyestrone (16α-OHE1): As a potent estrogen, 16α-OHE1 is known to stimulate cell proliferation in estrogen-sensitive tissues. nih.govndnr.com It has been shown to be a potent uterotropic agent in animal models. ndnr.com Furthermore, 16α-OHE1 has been implicated in promoting aberrant cell proliferation and inducing genotoxic damage in mammary epithelial cells. nih.gov
14α-Hydroxyestrone: The specific biological effects of 14α-hydroxyestrone in preclinical models regarding proliferation, apoptosis, and redox activity have not been extensively reported in the available literature. Its described estrogenic activity suggests it may have proliferative effects in estrogen-sensitive tissues, but further studies are necessary to confirm this and to investigate its potential roles in apoptosis and redox cycling. nih.gov
| Estrogen Metabolite | Effect on Proliferation | Effect on Apoptosis | Redox Activity |
|---|---|---|---|
| This compound | Likely proliferative (based on estrogenic activity) | Data not available | Data not available |
| 2-Hydroxyestrone | Generally anti-proliferative | Can induce apoptosis | Undergoes redox cycling, forms stable DNA adducts |
| 4-Hydroxyestrone | Proliferative | Can be pro-apoptotic in some contexts | Undergoes redox cycling, forms reactive quinones and mutagenic DNA adducts |
| 16α-Hydroxyestrone | Potently proliferative | Can be anti-apoptotic | Can induce genotoxic damage |
Metabolomics Approaches to Characterize the Global Impact of this compound within the Estrogen Metabolome
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful approach to comprehensively characterize the estrogen metabolome and understand the global impact of individual metabolites like 14α-hydroxyestrone. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the simultaneous and quantitative measurement of a wide array of estrogens and their metabolites. nih.govresearchgate.net
These metabolomic studies have successfully profiled up to 15 different estrogen metabolites in biological samples such as serum and urine, providing a detailed snapshot of the complex interplay between different metabolic pathways. nih.govndnr.com By analyzing the complete estrogen metabolome, researchers can investigate how the presence and concentration of one metabolite, such as 14α-hydroxyestrone, may influence the levels and activities of other estrogens.
While many metabolomics studies have focused on the more abundant 2-, 4-, and 16-hydroxylated estrogens, the inclusion of less common metabolites like 14α-hydroxyestrone in these panels is crucial for a more complete understanding of estrogen metabolism. The development of highly sensitive and specific LC-MS/MS methods allows for the detection and quantification of even low-abundance metabolites. researchgate.net
Characterizing the global impact of 14α-hydroxyestrone within the estrogen metabolome would involve:
Quantitative Profiling: Measuring the absolute and relative concentrations of 14α-hydroxyestrone in relation to all other known estrogen metabolites in various populations and disease states.
Pathway Analysis: Determining how the flux through the 14α-hydroxylation pathway correlates with the activity of the 2-, 4-, and 16-hydroxylation pathways.
Biomarker Discovery: Investigating whether the levels of 14α-hydroxyestrone, or its ratio to other metabolites, can serve as a biomarker for certain physiological or pathological conditions.
Although specific metabolomics studies focusing on the global impact of 14α-hydroxyestrone are not yet widely reported, the existing methodologies provide a clear framework for future research in this area. Such studies will be invaluable in elucidating the full spectrum of estrogen metabolism and its implications for human health and disease.
Emerging Themes and Future Research Directions in 14 Hydroxyestrone Biology
Elucidating Novel Biological Functions and Pathways of 14-Hydroxyestrone
Estrogen metabolism involves complex hydroxylation pathways, yielding various metabolites with distinct biological activities. While 2-hydroxyestrone (B23517) (2-OH-E1) is often considered less estrogenic and potentially protective, and 16α-hydroxyestrone (16α-OH-E1) exhibits significant estrogenicity and has been implicated in cancer development ismni.orgwikipedia.org, the specific functions of this compound are an area ripe for further investigation.
Research into related catechol estrogens, such as 4-hydroxyestrone (B23518) (4-OH-E1), has revealed potential carcinogenic properties due to their ability to form reactive quinone metabolites that can interact with DNA, leading to mutations and potentially increasing the risk of hormone-sensitive cancers healthmatters.iorupahealth.comnih.govoup.com. Conversely, some studies suggest that certain estrogen metabolites might possess protective effects or unique cellular interactions independent of classical estrogen receptors acs.orgnih.gov. For instance, 4-hydroxyestrone has been shown to inhibit protein disulfide isomerase (PDI), offering protection against ferroptotic cell death in certain cancer cell lines acs.org.
Future research directions for this compound could involve:
Comprehensive metabolic profiling: Detailed studies to map the complete metabolic fate of this compound within biological systems.
In vitro mechanistic studies: Investigating its direct interactions with cellular targets, signaling pathways, and its potential to form reactive intermediates or DNA adducts.
Comparative analysis: Evaluating its estrogenic activity, proliferative effects on hormone-sensitive cells, and potential genotoxicity relative to other known estrogen metabolites like 2-OH-E1, 4-OH-E1, and 16α-OH-E1 clinexprheumatol.orgbioscientifica.comnih.gov.
Exploration of non-genomic effects: Assessing if this compound exhibits biological activities independent of the estrogen receptor, similar to observations with other estrogen metabolites acs.org.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) to Elucidate this compound's Systemic Roles
The advent of "-omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized the study of complex biological systems clinexprheumatol.orgmdpi.comacc.org. Metabolomics, in particular, offers a direct window into the physiological state of an organism by analyzing the complete set of small molecule metabolites, including steroids mdpi.com. Integrating these data layers with advanced computational approaches allows for a holistic understanding of how compounds like this compound function within the broader systemic context.
Future research could leverage these integrated approaches to:
Map systemic steroid networks: Utilize metabolomic profiling to identify and quantify this compound and its related metabolites in various biological fluids and tissues, providing a comprehensive view of its systemic distribution and transformation metwarebio.com.
Correlate with genomic and proteomic data: Integrate metabolomic data with genomic (gene expression) and proteomic (protein abundance and activity) datasets to understand the regulatory mechanisms governing this compound production, metabolism, and downstream effects. This could reveal how genetic predispositions or protein expression patterns influence its systemic roles clinexprheumatol.orgmdpi.com.
Identify biomarkers: Employ machine learning algorithms on multi-omics data to identify specific metabolite profiles involving this compound that correlate with particular physiological states or disease risks.
Development of Advanced In Vitro and Ex Vivo Models for this compound Investigation
Accurate investigation of steroid hormone biology relies on the development and application of sophisticated experimental models. While traditional cell culture models have been foundational, newer approaches offer more physiologically relevant insights.
Cell Culture Models: Established human breast cancer cell lines, such as MCF-7 (ER-positive) and MDA-MB-231 (ER-negative), are frequently used to study the effects of estrogen metabolites, including their impact on proliferation, cell viability, and specific molecular pathways acs.orgiomcworld.com. These models allow for controlled exposure to metabolites and assessment of their direct cellular effects.
Spheroid and Organoid Models: More advanced in vitro models, such as cell spheroids and tumor organoids derived from patient samples (tumoroids), better recapitulate the three-dimensional architecture and microenvironment of in vivo tissues researchgate.netesmed.org. These models can provide a more nuanced understanding of how this compound interacts within a complex cellular milieu, potentially revealing cell-to-cell communication or microenvironmental influences.
Ex Vivo Tissue Models: While less common for routine metabolite studies, ex vivo tissue explants could offer a bridge between cell culture and in vivo studies, allowing investigation of metabolite processing and effects in intact tissue structures.
Future research could focus on establishing specific cell-based or organoid models tailored to investigate the unique properties and pathways associated with this compound, particularly in contexts such as hormone-dependent cancers or metabolic disorders.
Application of Artificial Intelligence and Machine Learning for this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming biological and medical research by enabling the analysis of vast and complex datasets, identifying intricate patterns, and building predictive models frontiersin.orgresearchgate.net. These technologies hold significant promise for advancing the study of steroid hormones like this compound.
Key applications of AI and ML in this domain include:
Predictive Modeling of Biological Activity: AI models can be trained on chemical structures and biological data to predict the activity, metabolism, and potential toxicity of steroid compounds plos.org. This could accelerate the identification of novel biological functions or potential therapeutic applications for this compound.
Analysis of Multi-Omics Data: ML algorithms are essential for processing and interpreting the high-dimensional data generated from genomics, proteomics, and metabolomics studies. This integration can reveal complex interdependencies within steroid hormone pathways and identify key metabolites, such as this compound, that serve as biomarkers mdpi.comfrontiersin.orgplos.org.
Biomarker Discovery and Disease Prediction: ML models can identify patterns in complex biological data that correlate with disease states or physiological conditions. For example, AI is being used to determine hormone receptor status in breast cancer with high accuracy, guiding personalized treatment biedx.com. Similarly, ML applied to metabolomic data can predict disease risk or progression, potentially involving estrogen metabolites mdpi.com.
Optimization of Experimental Design: AI can assist in optimizing experimental parameters, predicting optimal hormone dosages in therapeutic contexts (e.g., IVF), and improving the efficiency of data analysis in various biological assays mdpi.comarxiv.org.
Understanding Steroid Pathways: As seen in the development of AI models that incorporate steroid metabolism pathways to predict biological age, these tools can help elucidate the systemic roles and interactions of various steroid hormones, including less-studied ones like this compound eurekalert.orgnews-medical.net.
The application of these computational tools offers a powerful avenue to unravel the complex biology of this compound, moving beyond traditional experimental approaches to gain deeper, system-level insights.
Q & A
Basic Research Questions
Q. What are the established experimental protocols for synthesizing and characterizing 14-Hydroxyestrone?
- Methodological Answer : Synthesis typically involves hydroxylation of estrone at the C14 position using cytochrome P450 enzymes or chemical catalysts. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment. Known protocols should reference literature precedents for similar estrogen derivatives . For novel compounds, elemental analysis and spectroscopic consistency with related structures are critical .
Q. How can researchers detect and quantify this compound in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Sample preparation often involves solid-phase extraction (SPE) to isolate metabolites from plasma or urine. Calibration curves using deuterated internal standards (e.g., d4-estrone) are recommended to correct for matrix effects .
Q. What are the primary biological pathways involving this compound, and how are they studied in vitro?
- Methodological Answer : this compound is implicated in estrogen receptor (ER)-mediated signaling. In vitro studies use ER-positive cell lines (e.g., MCF-7 breast cancer cells) treated with the compound, followed by luciferase reporter assays to measure ER activation. Competitive binding assays with radiolabeled estradiol (³H-E2) can determine receptor affinity .
Advanced Research Questions
Q. How can contradictory data on the proliferative vs. anti-proliferative effects of this compound in different cancer models be resolved?
- Methodological Answer : Contradictions may arise from cell-type-specific ER subtypes (e.g., ERα vs. ERβ) or metabolic conversion to other estrogens. Researchers should:
- Conduct dose-response studies across multiple cell lines.
- Use siRNA knockdown to isolate receptor subtype contributions.
- Perform metabolomic profiling to track downstream metabolites .
- Compare results with structurally similar analogs (e.g., 2-Hydroxyestrone) to identify structure-activity relationships .
Q. What computational models are available to predict the pharmacokinetics of this compound, and how reliable are they?
- Methodological Answer : Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models can predict absorption, distribution, and metabolism. However, validation against in vivo pharmacokinetic data (e.g., rodent studies) is essential. Tools like SwissADME or ADMETlab2.0 provide preliminary insights but require experimental corroboration .
Q. How should researchers design experiments to investigate the epigenetic effects of this compound?
- Methodological Answer : Use genome-wide DNA methylation arrays (e.g., Illumina MethylationEPIC) and chromatin immunoprecipitation sequencing (ChIP-seq) for histone modification analysis. Include controls for estrogen-independent epigenetic changes and validate findings with CRISPR/dCas9-based epigenetic editing .
Q. What strategies optimize the reproducibility of this compound studies across laboratories?
- Methodological Answer :
- Standardize cell culture conditions (e.g., serum-free media, passage number).
- Share raw data (e.g., NMR spectra, dose-response curves) in supplementary materials.
- Use reference compounds from accredited suppliers (e.g., NIST-certified standards) .
- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata annotation .
Q. How can conflicting results in this compound’s role in oxidative stress be systematically evaluated?
- Methodological Answer : Perform meta-analyses of published datasets using tools like RevMan or OpenMeta[Analyst]. Assess study heterogeneity via I² statistics and subgroup analyses (e.g., by tissue type or experimental model). Validate key findings with targeted assays for oxidative markers (e.g., ROS quantification via DCFH-DA probes) .
Methodological Guidelines
- Data Presentation : Large datasets (e.g., NMR chemical shifts, metabolomic profiles) should be included in appendices or supplementary materials to avoid cluttering the main text .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
- Literature Review : Prioritize primary sources from PubMed and Scopus, avoiding non-peer-reviewed platforms like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
